3-(4-methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9-10(2)17-15-14(11(3)18-19(15)16(9)20)12-5-7-13(21-4)8-6-12/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWJNZIYXKHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of concentrated hydrochloric acid, followed by heating to reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce demethylated products.
Scientific Research Applications
3-(4-methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory mediators .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a systematic comparison of structurally related compounds:
Structural Modifications and Physicochemical Properties
Key Observations :
- Methoxy vs.
- Methyl Substituents : The 2,5,6-trimethyl configuration may confer metabolic stability over compounds with bulkier groups (e.g., QO-58’s trifluoromethyl), as methyl groups are less susceptible to oxidative metabolism .

Pharmacokinetic and Stability Data
- Microsomal Stability : While direct data for the target compound are unavailable, highlights that microsomal stability varies significantly with substituents. For example, trifluoromethyl groups (as in 4o) may enhance metabolic resistance compared to nitro groups (4p, 4q) .
- Solubility and Bioavailability : QO-58’s poor solubility (attributed to dichloro-fluoropyridinyl and trifluoromethyl groups) contrasts with the target compound’s methoxy and methyl groups, which may balance lipophilicity and solubility .
Biological Activity
3-(4-Methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl substituent and three methyl groups. Its molecular formula is with a molecular weight of 256.31 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including the compound . Research indicates that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- HT-1080 (fibrosarcoma)
The compound exhibited significant growth inhibitory effects on these cell lines in a dose-dependent manner. The mechanism of action appears to involve disruption of microtubule dynamics, similar to known anticancer agents like combretastatin A-4 .
2. Enzymatic Inhibition
The biological activity of pyrazolo[1,5-a]pyrimidines often extends to their role as enzyme inhibitors . The compound has shown promise in inhibiting specific enzymes that are crucial for cancer progression:
- Target Enzymes :
- Protein kinases
- Other enzymes involved in metabolic pathways
Inhibitory assays demonstrated that the compound could effectively reduce enzymatic activity, suggesting its potential as a lead compound for developing targeted therapies .
Case Study 1: Antitumor Efficacy
A study conducted by Lindsley et al. (2021) explored various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The results indicated that modifications at the phenyl ring significantly influenced antitumor activity. The addition of electron-donating groups enhanced potency against cancer cell lines due to increased interaction with target proteins involved in cell cycle regulation .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of several pyrazolo[1,5-a]pyrimidines. The study reported that compounds with similar structural motifs displayed varying degrees of inhibition against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle control. The target compound's structural characteristics suggest it may also possess similar inhibitory capabilities .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation reactions between β-ketoesters and aminopyrazole derivatives. Key steps include:
- Precursor preparation : Use of 4-methoxyphenyl-substituted β-ketoesters and methyl-substituted aminopyrazoles.
- Cyclization : Conducted in polar aprotic solvents (e.g., DMSO or ethanol) under reflux (80–120°C) for 6–12 hours to form the pyrazolo-pyrimidine core .
- Optimization : Yield improvements (up to 75%) are achieved by adjusting stoichiometry (1:1.2 molar ratio of β-ketoester to aminopyrazole) and using catalytic acetic acid .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 326.15) .
- X-ray crystallography : Resolves fused-ring geometry and substituent orientation .
Advanced Research Questions
Q. How do structural modifications at the 3-, 5-, and 6-positions influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Compare analogs via in vitro assays (e.g., MIC values against M. tuberculosis H37Rv) and molecular docking to identify critical interactions .
Q. What methodologies are employed to study the compound’s mechanism of action against bacterial targets?
- Target identification :
- Enzyme inhibition assays : Measure inhibition of mycobacterial ATP synthase (IC < 5 μM) using spectrophotometric NADH oxidation .
- Molecular docking : Simulations (AutoDock Vina) reveal binding to the F subunit of ATP synthase, with key hydrogen bonds to Glu-61 and hydrophobic interactions with Phe-77 .
Q. How can researchers address contradictions in reported biological activity data across studies?
- Data reconciliation strategies :
- Standardized protocols : Use identical bacterial strains (e.g., M. tuberculosis H37Rv) and growth media (7H9/OADC) to minimize variability .
- Dose-response curves : Calculate EC values under controlled oxygen tension (microaerophilic vs. aerobic conditions) to resolve discrepancies in potency .
- Meta-analysis : Pool data from >10 independent studies to identify outliers and confirm trends via statistical models (e.g., ANOVA) .
Methodological Considerations for Experimental Design
Q. What in vitro and in vivo models are appropriate for evaluating antimycobacterial efficacy?
- In vitro :
- Macrophage infection models : THP-1 cells infected with M. tuberculosis; measure intracellular bacterial load (CFU/mL) after 72-hour treatment .
- In vivo :
- Murine models : C57BL/6 mice infected via aerosol; assess lung CFU reduction after 4 weeks of oral dosing (50 mg/kg/day) .
- Safety : Monitor hepatotoxicity (ALT/AST levels) and bioavailability (plasma C > 10 μM) .
Q. How can computational tools predict metabolic stability and off-target effects?
- ADMET prediction :
- Software : SwissADME or ADMETLab 2.0 estimate metabolic lability (e.g., CYP3A4-mediated oxidation of methoxy groups) .
- Off-target screening : PASS Online predicts kinase inhibition risks (e.g., >70% similarity to known EGFR inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

